In Vivo Antimalarial Potency: ICI-56780 (ED50 = 0.05 mg/kg) vs. Endochin and Optimized ELQs in P. berghei Mouse Model
ICI-56780 (compound 5) demonstrates sub-milligram per kilogram in vivo efficacy against P. berghei in mice, with a reported 4-day suppressive test ED50 of 0.05 mg/kg [1]. This potency establishes it as a benchmark for the 4(1H)-quinolone class. In contrast, the historical lead compound endochin exhibits significantly weaker in vivo activity, with studies attributing this reduced performance primarily to its rapid metabolic clearance in mammalian systems rather than intrinsic target potency deficiencies [2]. While later-generation endochin-like quinolones (ELQs) such as ELQ-300 have achieved improved potency and pharmacokinetic profiles, ICI-56780 retains value as a well-characterized reference standard with a defined potency window that facilitates SAR interpretation and cross-study comparisons.
| Evidence Dimension | In vivo antimalarial efficacy (4-day suppressive test) |
|---|---|
| Target Compound Data | ED50 = 0.05 mg/kg |
| Comparator Or Baseline | Endochin (historical lead): in vivo activity is markedly reduced relative to in vitro potency due to metabolic instability; precise ED50 values are not consistently reported due to limited efficacy [2] |
| Quantified Difference | ICI-56780 achieves potent in vivo efficacy at 0.05 mg/kg; endochin's in vivo performance is described as 'relatively poor' and 'unsuitable for further development' [2] |
| Conditions | P. berghei-infected mice, 4-day suppressive test (subcutaneous administration) |
Why This Matters
The 0.05 mg/kg ED50 benchmark enables precise calibration of in vivo antimalarial assays and serves as a reference point for evaluating potency improvements in novel 4(1H)-quinolone derivatives.
- [1] Cross RM, Monastyrskyi A, Mutka TS, Burrows JN, Kyle DE, Manetsch R. Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones. J Med Chem. 2011 Dec 22;54(24):8321-7. doi: 10.1021/jm200718r. View Source
- [2] Winter RW, Kelly JX, Smilkstein MJ, Hinrichs D, Koop DR, Riscoe MK. Optimization of endochin-like quinolones for antimalarial activity. Exp Parasitol. 2011 Apr;127(4):545-51. doi: 10.1016/j.exppara.2010.10.016. View Source
